4-Methoxybenzoyl isocyanate 4-Methoxybenzoyl isocyanate
Brand Name: Vulcanchem
CAS No.: 4695-57-2
VCID: VC14417763
InChI: InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3
SMILES:
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

4-Methoxybenzoyl isocyanate

CAS No.: 4695-57-2

Cat. No.: VC14417763

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxybenzoyl isocyanate - 4695-57-2

Specification

CAS No. 4695-57-2
Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 4-methoxybenzoyl isocyanate
Standard InChI InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3
Standard InChI Key WBFOBYQRRHXCMI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)N=C=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Methoxybenzyl isocyanate consists of a benzyl group substituted with a methoxy (-OCH₃) group at the para position and an isocyanate group (-NCO) at the methylene position. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions . Key structural identifiers include:

Table 1: Molecular descriptors of 4-methoxybenzyl isocyanate

PropertyValueSource
Molecular formulaC₉H₉NO₂
Molecular weight163.17 g/mol
SMILESCOc1ccc(CN=C=O)cc1
InChI1S/C9H9NO2/c1-12-9-4-2-8...
Enthalpy of vaporizationReported (exact value unspecified)

The isocyanate group’s electrophilic nature facilitates reactions with amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively .

Synthesis and Production

Conventional Synthetic Routes

Method A:
Staudinger–aza-Wittig Reaction
A one-pot synthesis employing alkyl halides, amines, and polymer-bound diphenylphosphine under CO₂ pressure (14 bar) yields isocyanates. Microwave irradiation reduces reaction times to 1.5 hours with 98% conversion in acetonitrile .

Method B:
Carbodiimide Cyclization
Vinyl carbodiimides react with N-alkyl imines to form polycyclic guanidines, intermediates in batzelladine alkaloid synthesis. This method highlights 4-methoxybenzyl isocyanate’s role in natural product synthesis .

Table 2: Comparison of synthesis conditions

ParameterMethod AMethod B
CatalystPS-PPh₂ (1.5 equiv)None
SolventAcetonitrileToluene/THF
Temperature50–70°CRoom temperature
Yield>95%70–80%
Key applicationUrea derivativesBatzelladine alkaloids

Applications in Organic Synthesis

Urea Derivatives

4-Methoxybenzyl isocyanate reacts with amines to form N,N’-disubstituted ureas. For example:

  • 1-(4-Methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea: Synthesized as a potential antiproliferative agent, showing activity in laryngeal cancer (RK33) and rhabdomyosarcoma (TE671) cell lines .

  • 1-(4-Methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea: Explored for herbicidal properties, leveraging the methoxy group’s electron-donating effects to enhance bioactivity .

Heterocyclic Systems

The compound enables access to complex heterocycles:

  • Diimidazodiazepines: A novel 5:7:5-fused ring system synthesized via acid-catalyzed nucleophilic additions. These structures exhibit unique reactivity with carbon and nitrogen nucleophiles .

  • Batzelladine A Core: The bicyclic guanidine core of this marine alkaloid is constructed using 4-methoxybenzyl isocyanate-derived intermediates, demonstrating its utility in stereoselective synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator